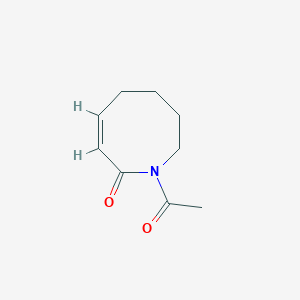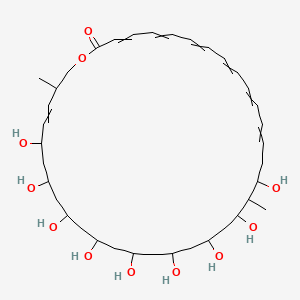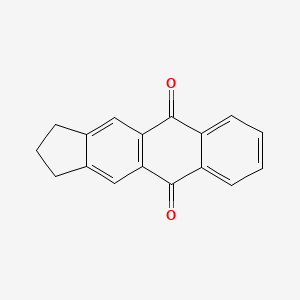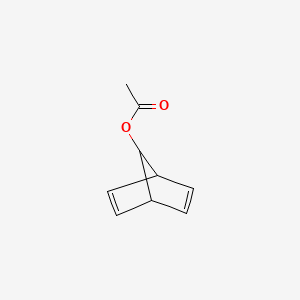
Cadmium didecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a cadmium salt of decanoic acid and is known for its various applications in scientific research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium didecanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with decanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the cadmium salt. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where cadmium oxide or cadmium carbonate is reacted with decanoic acid under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure consistent quality and high yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium didecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and decanoic acid.
Substitution: this compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and decanoic acid derivatives.
Reduction: Cadmium metal and decanoic acid.
Substitution: Metal didecanoates and cadmium salts.
Applications De Recherche Scientifique
Cadmium didecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based compounds and materials.
Biology: Studied for its potential effects on biological systems and its role in various biochemical processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, lubricants, and other industrial products
Mécanisme D'action
The mechanism of action of cadmium didecanoate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by inducing oxidative stress, interfering with calcium signaling, and affecting various signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These interactions can lead to cellular damage, apoptosis, and other toxic effects .
Comparaison Avec Des Composés Similaires
- Cadmium decanoate
- Cadmium acetate
- Cadmium chloride
- Cadmium sulfate
Comparison: Cadmium didecanoate is unique due to its specific molecular structure and properties. Compared to other cadmium salts, this compound has distinct solubility, reactivity, and toxicity profiles. Its long-chain fatty acid component (decanoic acid) imparts unique characteristics that differentiate it from other cadmium compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
2847-16-7 |
|---|---|
Formule moléculaire |
C20H38CdO4 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
cadmium(2+);decanoate |
InChI |
InChI=1S/2C10H20O2.Cd/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QOUHCGDKCVHHKB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


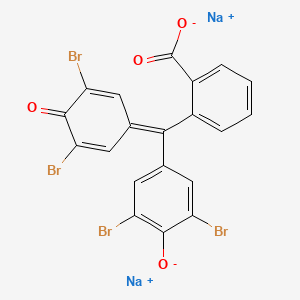
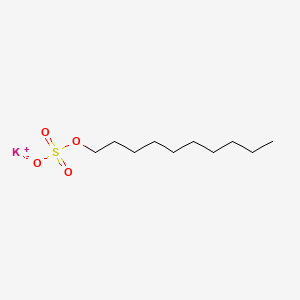
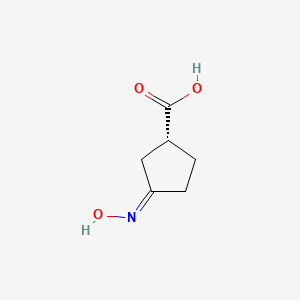

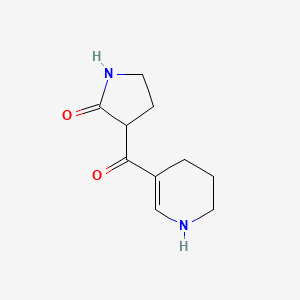

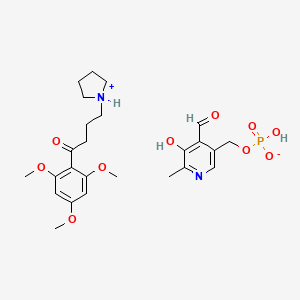
![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
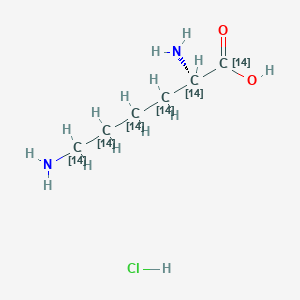
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
